
(E)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes an acetamido group, a difluorophenyl group, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of the difluorophenyl group with an acrylate derivative containing the acetamido group.
Direct Acylation: The difluorophenyl group can be directly acylated with an appropriate acyl chloride in the presence of a base to form the prop-2-enoic acid moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (E)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The acetamido group can engage in hydrogen bonding, while the difluorophenyl group can participate in π-π interactions, influencing the compound's binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-acetamido-3-(3,5-difluorophenyl)prop-2-enoic acid: Similar structure but with a different position of the difluorophenyl group.
2-acetamido-3-(2,4,6-trifluorophenyl)prop-2-enoic acid: Contains an additional fluorine atom on the phenyl ring.
Uniqueness: (E)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid is unique due to its specific arrangement of fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H9F2NO3 |
|---|---|
Molekulargewicht |
241.19 g/mol |
IUPAC-Name |
(E)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-5H,1H3,(H,14,15)(H,16,17)/b10-4+ |
InChI-Schlüssel |
MHJWKVCDAUVXOM-ONNFQVAWSA-N |
Isomerische SMILES |
CC(=O)N/C(=C/C1=C(C=C(C=C1)F)F)/C(=O)O |
Kanonische SMILES |
CC(=O)NC(=CC1=C(C=C(C=C1)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


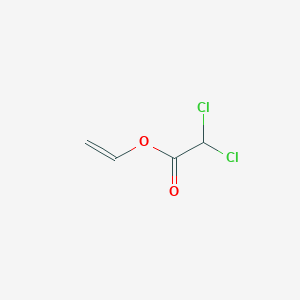
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
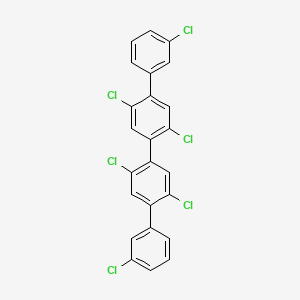
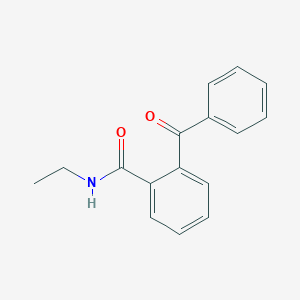
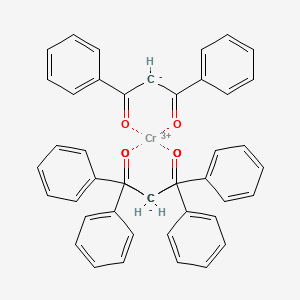
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
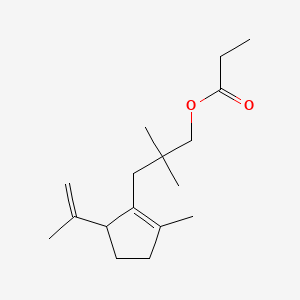

![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
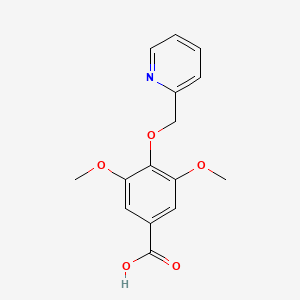
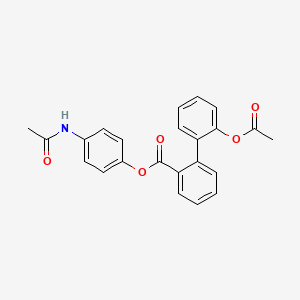

![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
